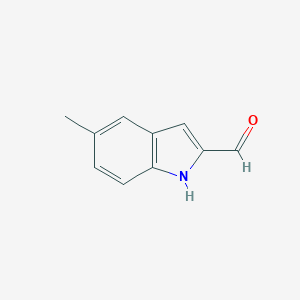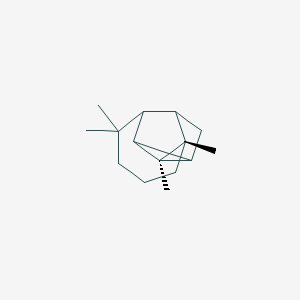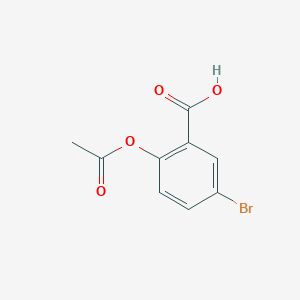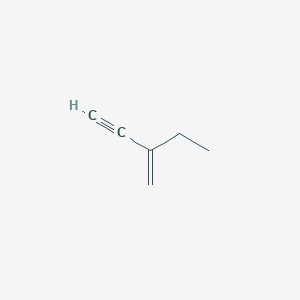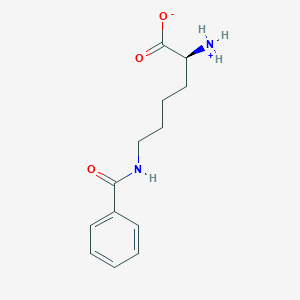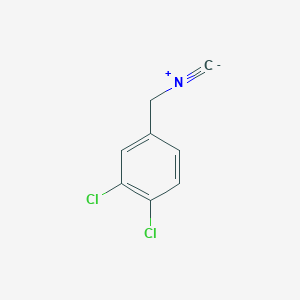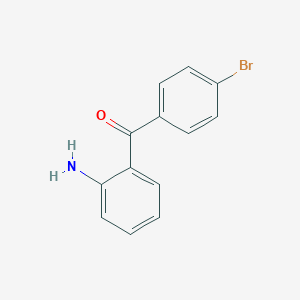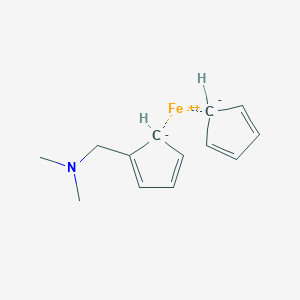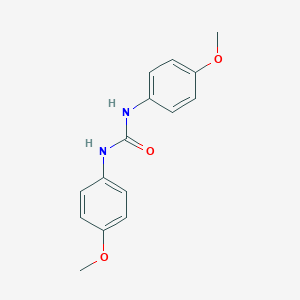
1,3-双(4-甲氧基苯基)脲
描述
1,3-Bis(4-methoxyphenyl)urea is an organic compound with the molecular formula C15H16N2O3. It is characterized by the presence of two methoxy-substituted phenyl groups attached to a central urea moiety. This compound is known for its crystalline solid form and has applications in various fields of scientific research and industry .
科学研究应用
1,3-Bis(4-methoxyphenyl)urea has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, dyes, and agrochemicals
作用机制
Target of Action
1,3-Bis(4-methoxyphenyl)urea primarily targets the Mitochondrial membrane protein voltage-dependent anion channel 1 (VDAC1) . VDAC1 is a key player in the regulation of mitochondrial function and apoptosis, making it a significant target for this compound.
Mode of Action
The compound interacts with VDAC1, preventing its oligomerization . This interaction disrupts the normal function of VDAC1, leading to changes in mitochondrial function and potentially inhibiting apoptosis.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(4-methoxyphenyl)urea can be synthesized through the reaction of 4-methoxyaniline with phosgene or its derivatives, such as triphosgene, in the presence of a base like pyridine. The reaction typically proceeds under mild heating conditions, resulting in the formation of the desired urea derivative .
Industrial Production Methods
In industrial settings, the synthesis of 1,3-Bis(4-methoxyphenyl)urea may involve the use of safer and more environmentally friendly reagents. For example, the use of 3-substituted dioxazolones as isocyanate surrogates has been explored. This method involves the decomposition of dioxazolones under mild heating in the presence of a base, leading to the formation of isocyanate intermediates that react with 4-methoxyaniline to yield the target compound .
化学反应分析
Types of Reactions
1,3-Bis(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the urea moiety to amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylurea derivatives.
相似化合物的比较
Similar Compounds
- 1,3-Bis(4-chlorophenyl)urea
- 1,3-Bis(4-methylphenyl)urea
- 1,3-Bis(4-cyanophenyl)urea
Uniqueness
1,3-Bis(4-methoxyphenyl)urea is unique due to the presence of methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and may contribute to its specific interactions with biological targets .
属性
IUPAC Name |
1,3-bis(4-methoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-7-3-11(4-8-13)16-15(18)17-12-5-9-14(20-2)10-6-12/h3-10H,1-2H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSIMDUNVYMPAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153682 | |
| Record name | N,N'-(Di-p-methoxyphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227-44-7 | |
| Record name | N,N'-(Di-p-methoxyphenyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001227447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1227-44-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1227-44-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-(Di-p-methoxyphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis-(4-methoxyphenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the mechanical behavior of 1,3-bis(4-methoxyphenyl)urea unique compared to other organic crystals?
A1: Unlike many brittle organic crystals, 1,3-bis(4-methoxyphenyl)urea exhibits both superelasticity and ferroelasticity within a single crystal. [] This means it can demonstrate reversible shape change under stress in some directions (superelasticity) while retaining a deformed shape in others (ferroelasticity). This is achieved through direction-dependent mechanical twinning, where crystal domains change orientation without losing their single-crystal nature. [] This versatility is rare and offers intriguing possibilities for applications like soft robotics.
Q2: How does mechanical twinning contribute to the multi-directional superelasticity of 1,3-bis(4-methoxyphenyl)urea?
A2: The crystal structure of 1,3-bis(4-methoxyphenyl)urea allows for stepwise twinning under mechanical stress. [] This means the crystal can form multiple domains, each with a distinct orientation, without breaking. The specific direction of applied stress determines whether the crystal will exhibit superelasticity (returning to its original shape after stress removal) or ferroelasticity (retaining the deformed shape). This direction-dependent behavior arises from the unique way the crystal structure responds to external forces. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


